L-Phenyl-d5-alanine-2,3,3-d3
Overview
Description
L-Phenyl-d5-alanine-2,3,3-d3 is a labelled form of L-Phenylalanine . Phenylalanine is an α-amino acid essential for humans that is found in breast milk of mammals . It is commonly used as a dietary supplement .
Synthesis Analysis
The synthesis of L-Phenyl-d5-alanine-2,3,3-d3 involves the enzymatic deacylation of acetylphenyl-d5-alanine-2,3,3-d3, which is obtained by catalytic reduction (deuteriumation) of the hydrolyzed 2-methyl oxazolone derivative of benzaldehyde-d6 .Molecular Structure Analysis
The molecular formula of L-Phenyl-d5-alanine-2,3,3-d3 is C9H11NO2 . The linear formula is C6D5CD2CD(NH2)CO2H . The molecular weight is 173.24 g/mol .Its optical activity is [α]25/D -33.0°, c = 1 in H2O . The melting point is 270-275 °C (dec.) (lit.) .
Scientific Research Applications
- This compound is used in the study of neurotransmission and various neurological disorders such as Alzheimer’s, Depression, Huntington’s, Parkinson’s, and Schizophrenia .
- It is a stable isotope-labelled form of L-Phenylalanine, which is a precursor for the neurotransmitter phenylethylamine .
- The methods of application typically involve administering the labelled compound to a biological system and tracking its metabolic fate .
- The results can provide valuable information about the role of phenylalanine in these neurological conditions .
- L-Phenyl-d5-alanine-2,3,3-d3 is also used in addiction research .
- It can be used to study the role of dopamine receptors in addiction, as L-Phenylalanine is a precursor for dopamine .
- The methods of application typically involve administering the labelled compound to a biological system and tracking its metabolic fate .
- The results can provide insights into the role of dopamine in addiction .
- This compound is used in the study of nociception or pain perception .
- It can be used to study the role of phenylalanine and its derivatives in pain perception .
- The methods of application typically involve administering the labelled compound to a biological system and tracking its metabolic fate .
- The results can provide insights into the role of phenylalanine in nociception .
- L-Phenyl-d5-alanine-2,3,3-d3 has been used as a precursor in the synthesis of sulfonamide phenylalanine derivatives .
- These derivatives have shown antibacterial, antifungal, and anticancer activity .
- The methods of application typically involve using the compound in chemical synthesis .
- The results can provide valuable compounds for further testing and potential therapeutic applications .
Neurotransmission and Neurological Disorders
Addiction Research
Nociception (Pain Perception) Research
Synthesis of Sulfonamide Phenylalanine Derivatives
Safety And Hazards
When handling L-Phenyl-d5-alanine-2,3,3-d3, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-WYMAAGAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenyl-d5-alanine-2,3,3-d3 |
Citations
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